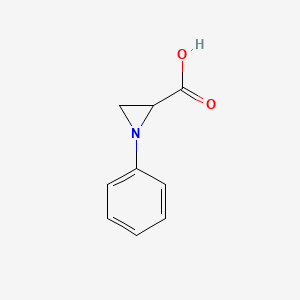

1-Phenylaziridine-2-carboxylic acid

Description

Contextualization of Aziridine (B145994) Chemistry in Contemporary Organic Synthesis

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain, a consequence of the approximately 60° bond angles within the ring, makes them highly reactive towards a variety of nucleophilic ring-opening reactions. benthamdirect.comnih.gov This inherent reactivity is the cornerstone of their utility in modern organic synthesis, providing access to a diverse array of more stable, ring-opened or ring-expanded amine derivatives. benthamdirect.com

Historically, the synthesis of aziridines was considered challenging due to their potential instability. benthamdirect.comresearchgate.net However, the development of numerous synthetic methodologies, including metal-free, metal-mediated, and photochemical approaches, has made these heterocycles readily accessible. nih.gov Contemporary research often focuses on developing green and cost-effective synthetic routes. benthamdirect.com Aziridines serve as key intermediates in the synthesis of a wide range of valuable organic compounds, including amino acids, amino alcohols, and larger heterocyclic systems like azetidines, imidazoles, and benzodiazepines. benthamdirect.comresearchgate.netresearchgate.net

Significance of Aziridine-2-carboxylic Acid Derivatives as Versatile Synthetic Intermediates

Within the broader class of aziridines, derivatives of aziridine-2-carboxylic acid hold a position of particular importance. acs.orgresearchgate.net These compounds are chiral building blocks that incorporate both the reactive aziridine ring and a carboxylic acid functionality, making them exceptionally versatile for synthetic transformations. researchgate.net They are considered valuable precursors for the synthesis of a variety of chiral molecules, including unnatural amino acids and peptide derivatives. acs.orgresearchgate.netmdpi.com

The presence of the carboxylic acid group allows for a range of chemical manipulations, such as esterification and amidation, while the aziridine ring can undergo regioselective and stereoselective ring-opening reactions. acs.orgnih.govnih.gov This dual functionality enables the construction of complex, stereochemically defined molecules from relatively simple starting materials. The development of efficient methods for the synthesis of enantiomerically pure aziridine-2-carboxylic acid derivatives remains an active area of research. acs.org

Overview of Advanced Research Trajectories Pertaining to 1-Phenylaziridine-2-carboxylic Acid

Current research on this compound and its derivatives is exploring several promising directions. One significant area of focus is the development of novel synthetic methods, including biocatalytic approaches. For instance, the use of whole-cell catalysts, such as Rhodococcus erythropolis, has been shown to efficiently and enantioselectively produce highly enantiopure S-1-arylaziridine-2-carboxamides and R-1-arylaziridine-2-carboxylic acids from racemic 1-arylaziridine-2-carbonitriles. acs.orgnih.gov

Another key research trajectory involves the detailed investigation of the stereoselective ring-opening reactions of these compounds. acs.orgnih.gov Understanding and controlling the regioselectivity and stereospecificity of these reactions is crucial for their application in asymmetric synthesis. For example, the reaction of 1-phenylaziridine-2S-carboxamide with benzyl (B1604629) bromide has been shown to proceed with high regioselectivity, favoring attack at the C-2 position of the aziridine ring. acs.orgnih.gov

Furthermore, researchers are exploring the application of this compound derivatives in the synthesis of biologically relevant compounds and as precursors for more complex heterocyclic systems. nih.govresearchgate.net The unique structural and reactive properties of these molecules make them attractive starting materials for the development of new therapeutic agents and other functional organic materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

152494-07-0 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.176 |

IUPAC Name |

1-phenylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |

InChI Key |

KBFIAIBUEXHQOP-UHFFFAOYSA-N |

SMILES |

C1C(N1C2=CC=CC=C2)C(=O)O |

Synonyms |

2-Aziridinecarboxylicacid,1-phenyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenylaziridine 2 Carboxylic Acid and Its Stereoisomers

Historical Evolution of Aziridine-2-carboxylic Acid Synthesis

The foundational methods for constructing the aziridine (B145994) ring, while not always directly applied to 1-phenylaziridine-2-carboxylic acid in their initial reports, laid the essential groundwork for later, more refined syntheses. Two classical named reactions, the Gabriel-Cromwell and Wenker syntheses, are central to this historical context.

The Gabriel-Cromwell reaction involves the cyclization of α,β-dihalo ketones or esters with a primary amine. thieme-connect.declockss.orgresearchgate.netnih.gov This method, first reported by Cromwell and coworkers in 1943 for the synthesis of 3-aryl-(2-aziridinyl) ketones, establishes a key bond formation pathway. nih.gov For the synthesis of 1-phenylaziridine-2-carboxylates, this would typically involve the reaction of a 2,3-dihalopropanoate with aniline. nih.gov The reaction proceeds via an intermediate 3-amino-2-haloacyl compound, which then undergoes intramolecular nucleophilic substitution to form the aziridine ring. thieme-connect.de

The Wenker synthesis , on the other hand, utilizes the cyclization of β-amino alcohols. wikipedia.orgorganic-chemistry.orgrsc.org In its original form, the amino alcohol is converted to a sulfate (B86663) ester, which then cyclizes upon treatment with a base. wikipedia.org This method has been adapted for the synthesis of aziridine-2-carboxylic acid derivatives, often starting from naturally occurring amino acids like serine or threonine, which are first converted to their corresponding β-amino sulfonates before cyclization. ru.nl While effective, these early methods often required harsh conditions and offered limited control over stereochemistry, particularly when applied to complex substrates.

Contemporary Approaches to Stereoselective Synthesis

Modern synthetic efforts have overwhelmingly focused on achieving high levels of stereoselectivity in the synthesis of this compound and its stereoisomers. These approaches can be broadly divided into catalytic asymmetric aziridinations and stereoselective cyclization reactions.

The direct addition of a nitrogen group across a double bond, known as aziridination, has become a powerful tool. The development of chiral catalysts has enabled this transformation to be performed with high enantioselectivity.

The success of catalytic asymmetric aziridination hinges on the design of the chiral ligand that coordinates to the metal center. For the synthesis of 1-phenylaziridine-2-carboxylates from styrene (B11656) derivatives, a variety of chiral ligands have been developed.

Axially chiral biaryl bisphosphine ligands, such as H8-BINAP, have shown remarkable catalytic activity in rhodium(I)-catalyzed [2+2+2] cycloadditions to construct aromatic rings, a strategy that can be adapted for the synthesis of precursors to chiral biaryl ligands. tcichemicals.com More directly, C2-symmetric tetrafluorobenzobarrelene (TFB) ligands have been successfully applied in the rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes, demonstrating their potential for creating chiral centers. rsc.org

For palladium catalysis, ion-paired chiral ligands, where an achiral cationic phosphine (B1218219) is paired with a chiral binaphtholate anion, have been developed. calis.edu.cn This approach has proven effective in highly enantioselective allylic alkylations. Another class of ligands for palladium are chiral aziridine sulfides, which have been used in Tsuji-Trost reactions and the addition of organozinc reagents to aldehydes. mdpi.com The development of axially chiral cyclic diphosphine ligands has also enabled highly enantioselective palladium-catalyzed intramolecular hydroarylation reactions. nih.gov The strategic design of these ligands, often involving noncovalent interactions with the substrate, is crucial for achieving high levels of enantioselectivity. journals.co.za

Rhodium-catalyzed aziridination has emerged as a robust method for the synthesis of N-aryl aziridines. Cationic rhodium(I) complexes paired with axially chiral biaryl bisphosphine ligands are highly effective for asymmetric cycloadditions that can lead to chiral biaryl structures, which are themselves important ligands. tcichemicals.com The direct rhodium-catalyzed C-H functionalization of 2-phenyl pyridine (B92270) with diazoalkanes has also been explored, showcasing the versatility of rhodium catalysts. scholaris.ca

Palladium-catalyzed reactions have also been extensively studied. The enantioselective functionalization of C-H bonds using palladium catalysts with chiral ligands is a powerful strategy. snnu.edu.cn For instance, palladium-catalyzed asymmetric C-H arylation and olefination of cinnamic acid derivatives can produce axially chiral styrene-type carboxylic acids with excellent stereocontrol. rsc.org Furthermore, palladium-catalyzed decarboxylative olefination of cyclohexadiene-carboxylic acid derivatives provides another route to functionalized cyclic systems. researchgate.net

Table 1: Comparison of Metal-Catalyzed Aziridination Methods for this compound Precursors

| Catalyst System | Chiral Ligand Type | Substrate Example | Key Features |

| Rhodium(I) | Axially Chiral Biaryl Bisphosphine (e.g., H8-BINAP) | Aryl-substituted alkynes | High catalytic activity and enantioselectivity in cycloadditions. tcichemicals.com |

| Rhodium(I) | C2-Symmetric Tetrafluorobenzobarrelene (TFB) | Arylboronic acids and aldehydes | High yield and enantioselectivity in arylation. rsc.org |

| Palladium(II) | Ion-paired Chiral Ligands | α-Nitrocarboxylates | Highly enantioselective allylic alkylation. calis.edu.cn |

| Palladium(0) | Chiral Aziridine Sulfides | 1,3-Diphenyl-2-propenyl acetate | Good enantioselectivity in Tsuji-Trost reactions. mdpi.com |

| Palladium(II) | Axially Chiral Cyclic Diphosphine | 1-(2-iodobenzyl)-1H-pyrazol-3(2H)-one derivatives | Excellent enantioselectivity in intramolecular hydroarylation. nih.gov |

In recent years, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for the synthesis of chiral molecules.

Organocatalytic approaches have successfully yielded enantiomerically enriched cis-N-aryl-3-aryl-aziridine-2-carboxylates. uea.ac.ukcore.ac.ukuea.ac.uk These reactions are often catalyzed by chiral Brønsted acids, such as (S)-BINOL-derived N-triflylphosphoramide. uea.ac.uk This one-pot methodology can produce the desired aziridines in high yields and with good enantiomeric excess. uea.ac.ukcore.ac.uk Pyridinium salts have also been employed as Brønsted acid organocatalysts to achieve cis-selective synthesis of these aziridine esters. mdpi.com The use of chiral amines as organocatalysts has also been shown to be effective in the aziridination of α,β-unsaturated aldehydes, leading to the formation of cis-2,3-aziridine aldehydes. researchgate.net

Biocatalytic methods offer a green and highly selective route to this compound and its derivatives. A notable example is the use of whole cells of Rhodococcus species, such as Rhodococcus erythropolis, which contain nitrile hydratase and amidase enzymes. dp.technih.govresearchgate.netcsir.co.za These enzymes can catalyze the enantioselective hydrolysis of racemic 1-arylaziridine-2-carbonitriles. The nitrile hydratase first converts the nitrile to an amide, and then a highly R-enantioselective amidase hydrolyzes the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide unreacted. This kinetic resolution provides access to both enantiomers of the 1-arylaziridine-2-carboxylic acid derivatives in high enantiomeric purity. researchgate.net

Table 2: Organocatalytic and Biocatalytic Synthesis of this compound Derivatives

| Catalytic Approach | Catalyst/Enzyme | Substrate | Product(s) | Key Features |

| Organocatalysis | (S)-BINOL-derived N-triflylphosphoramide | Aldehyde, amine, diazoacetate | cis-N-aryl-3-aryl-aziridine-2-carboxylate | One-pot, high yield, good enantioselectivity. uea.ac.ukcore.ac.uk |

| Organocatalysis | Pyridinium triflate | Aldehyde, amine, diazoacetate | cis-N-Aryl-3-aryl-aziridine-2-carboxylate | cis-selective, good yields. mdpi.com |

| Biocatalysis | Rhodococcus erythropolis (Nitrile hydratase/Amidase) | Racemic 1-phenylaziridine-2-carbonitrile | (R)-1-Phenylaziridine-2-carboxylic acid and (S)-1-phenylaziridine-2-carboxamide | High enantioselectivity via kinetic resolution. researchgate.net |

The intramolecular cyclization of open-chain precursors remains a cornerstone of aziridine synthesis. Modern advancements in this area focus on achieving high stereoselectivity and utilizing milder reaction conditions.

The cyclization of β-amino alcohols, reminiscent of the Wenker synthesis, can be achieved with high efficiency. For example, N-(1-phenylethyl)aziridine-2-carboxylates can be synthesized via the Gabriel-Cromwell reaction, followed by separation of diastereomers. nih.gov The resulting esters can then be reduced to the corresponding aziridine alcohols. nih.gov

Another powerful strategy involves the cyclization of haloamines. nih.gov This intramolecular nucleophilic substitution is highly effective for forming the aziridine ring. The stereospecificity of the reaction is a key advantage, provided the precursor can be synthesized in an enantiomerically pure form.

Furthermore, the ring expansion of smaller rings or the rearrangement of other heterocyclic systems can also lead to the formation of aziridines. For instance, aziridines can be generated from epoxides through a ring-opening reaction with an azide (B81097), followed by reduction and intramolecular cyclization. rsc.org N-Tosylaziridines can also be synthesized in a three-step process starting from amino acids, involving N-tosylation, reduction of the carboxylic acid, and subsequent O-tosylation with in situ ring closure. rsc.org

Cyclization Reactions for Aziridine Ring Formation

Intramolecular Cyclization of Substituted Amines

Intramolecular cyclization of appropriately substituted amines stands as a cornerstone for the synthesis of the aziridine ring system. This strategy generally involves the formation of a carbon-nitrogen bond within a molecule containing both an amine and a suitable leaving group, typically on adjacent carbons.

One prevalent approach involves the base-mediated cyclization of β-haloamines. In this method, a precursor molecule with an amino group and a halogen atom on adjacent carbons undergoes an intramolecular nucleophilic substitution (SN2) reaction to form the aziridine ring. The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome. For instance, the use of a sterically hindered and strong base like lithium diisopropylamide (LDA) has been shown to favor the intramolecular cyclization to form 2,2-difluoroaziridines, whereas a less hindered base like potassium tert-butoxide (KOtBu) might lead to competing elimination reactions. ugent.be

Another variation of this methodology is the cyclization of amino alcohols. In these cases, the hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base then facilitates the intramolecular cyclization to the aziridine. This method has been successfully employed in the synthesis of various substituted aziridines. thieme-connect.com The reaction proceeds through an aziridine intermediate, particularly when amino-substituted secondary alcohols are used, highlighting the neighboring group participation of the amino group. thieme-connect.com

The intramolecular cyclization approach offers a high degree of control over the stereochemistry of the final product, especially when starting from enantiomerically pure precursors. The SN2 nature of the ring-closing step typically results in an inversion of configuration at the carbon bearing the leaving group.

Table 1: Examples of Intramolecular Cyclization for Aziridine Synthesis

| Starting Material | Reagents | Product | Key Features | Reference |

| β-chloroamine | Lithium diisopropylamide (LDA) | 2,2-difluoro-3-phenylaziridine | Base selection is crucial to favor cyclization over elimination. | ugent.be |

| Amino-substituted secondary alcohol | 1. Mesyl chloride, Et3N2. Base | 2-substituted aziridine | Formation of an aziridine intermediate via neighboring group participation. | thieme-connect.com |

| N-(propargylic) hydroxylamines | Not specified | cis-2-acylaziridines | One-pot procedure at room temperature. | nih.gov |

Ring Closure from Alpha, Beta-Unsaturated Systems

The formation of the aziridine ring can also be achieved through the addition of a nitrogen source to an activated α,β-unsaturated system, followed by an intramolecular ring closure. This method is particularly useful for the synthesis of aziridine-2-carboxylic acid derivatives, where the α,β-unsaturated precursor is often an acrylate (B77674) or a related compound.

A common strategy involves the conjugate addition of an amine to an α,β-unsaturated ester. The resulting enolate can then be trapped, and a subsequent intramolecular cyclization can be induced. For instance, the reaction of an α,β-unsaturated ester with a primary amine can lead to a β-amino ester, which can then be cyclized to the corresponding aziridine-2-carboxylate (B8329488).

Another approach is the aziridination of α,β-unsaturated carbonyl compounds. This can be achieved using various reagents that deliver a nitrogen atom to the double bond. For example, the use of N-aminophthalimide in the presence of an oxidizing agent like lead tetraacetate can lead to the formation of N-phthalimidoaziridines from chalcones and cinnamates. researchgate.net These intermediates can then be further transformed to access the desired aziridine derivatives.

The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. Chiral catalysts or auxiliaries can be employed to induce enantioselectivity in the initial addition step, which is then translated to the final aziridine product.

Table 2: Ring Closure from α,β-Unsaturated Systems for Aziridine Synthesis

| α,β-Unsaturated System | Nitrogen Source | Key Features | Resulting Aziridine | Reference |

| Chalcones, Cinnamates | N-Aminophthalimide, Pb(OAc)4 | Formation of N-phthalimidoaziridines. | 2-Aryl-3-acyl-1-phthalimidoaziridines | researchgate.net |

| α,β-Unsaturated Esters | Primary Amine | Conjugate addition followed by cyclization. | Aziridine-2-carboxylates | organic-chemistry.org |

Synthesis via Rearrangement of Heterocyclic Precursors

The synthesis of this compound and its analogs can also be accomplished through the rearrangement of other heterocyclic systems. nih.gov These methods often provide access to specific stereoisomers or highly functionalized aziridines that may be difficult to obtain through more direct routes.

One notable example is the Baldwin rearrangement of 4-isoxazolines. nih.gov This thermal or photochemically induced rearrangement involves the cleavage of the weak N-O bond in the isoxazoline (B3343090) ring, followed by recyclization to form the aziridine. The reaction has been shown to be effective for the synthesis of cis-2-acylaziridines from N-(propargylic) hydroxylamines in a one-pot procedure at room temperature. nih.gov The stereochemical outcome of the rearrangement is often highly predictable, making it a valuable tool for stereoselective synthesis.

Another approach involves the transformation of 2H-azirines. These reactive intermediates can undergo various transformations to yield aziridines. For example, the addition of nucleophiles to the C=N bond of the azirine, followed by trapping of the resulting intermediate, can lead to the formation of functionalized aziridines. nih.gov

The Dimroth rearrangement, a process involving the isomerization of heterocycles through ring-opening and ring-closing events, has also been explored in the synthesis of complex heterocyclic systems, although its direct application to the synthesis of this compound is less common. nih.gov

Table 3: Synthesis of Aziridines via Heterocyclic Rearrangement

| Precursor Heterocycle | Rearrangement Type | Key Features | Resulting Aziridine | Reference |

| 4-Isoxazolines | Baldwin Rearrangement | Thermal or photochemical induction. | cis-2-Acylaziridines | nih.gov |

| 2H-Azirines | Nucleophilic Addition | Reactive intermediates for functionalized aziridines. | Functionalized Aziridines | nih.gov |

Derivatization Strategies for 1-Phenylaziridine-2-carboxylic Acidnih.govnih.gov

The carboxylic acid moiety and the phenyl group of this compound offer opportunities for further chemical modifications, leading to a diverse range of analogs with potentially unique properties.

Synthesis of Ester and Amide Analoguesnih.govnih.gov

The carboxylic acid functional group of this compound is readily converted into a variety of ester and amide derivatives. nih.govnih.gov These transformations are typically achieved using standard peptide coupling reagents or by conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.com For example, the synthesis of various ester analogues of 3β-(4'-substituted phenyl)tropane-2β-carboxylic acid, a related class of compounds, has been reported. nih.gov

Amide formation is similarly achieved by reacting the carboxylic acid with a primary or secondary amine using a suitable coupling agent. A wide range of amide analogues can be prepared, including those derived from simple amines as well as more complex amino acid esters. nih.gov The choice of the amine component can significantly influence the biological activity of the resulting compound.

Table 4: Derivatization of the Carboxylic Acid Group

| Derivative Type | Synthetic Method | Reagents | Reference |

| Esters | Esterification | Alcohol, Acid catalyst or DCC | nih.govthermofisher.com |

| Amides | Amidation | Amine, Coupling agent (e.g., DCC, HATU) | nih.gov |

Stereocontrolled Modifications of the Phenyl Moiety

Modifications to the phenyl group of this compound can be introduced to explore structure-activity relationships and modulate the compound's properties. These modifications often involve electrophilic aromatic substitution reactions or cross-coupling reactions.

Stereocontrol during these modifications is crucial, as the stereochemistry of the aziridine ring can influence the reactivity and selectivity of reactions on the phenyl group. For instance, the synthesis of 3β-(4'-substituted phenyl)tropane-2β-carboxylic acid analogues has been achieved, where various substituents are introduced onto the phenyl ring. nih.gov These substitutions can include alkyl, halogen, or other functional groups.

The introduction of substituents on the phenyl ring can be accomplished before the formation of the aziridine ring by starting with a substituted styrene or a related precursor. Alternatively, post-synthetic modification of the phenyl group on the pre-formed aziridine can be performed, although this may require careful selection of reaction conditions to avoid opening of the strained aziridine ring.

Chemical Reactivity and Mechanistic Investigations of 1 Phenylaziridine 2 Carboxylic Acid

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The ring-opening of the aziridine in 1-phenylaziridine-2-carboxylic acid derivatives by nucleophiles is a cornerstone of its synthetic utility, providing access to a diverse array of functionalized α- and β-amino acids. nih.govresearchgate.net These reactions are driven by the release of ring strain. libretexts.org The presence of a substituent on the nitrogen atom, such as a phenyl group, influences the reactivity of the ring. While N-alkylated aziridines are considered non-activated, the reactivity can be significantly enhanced by converting the carboxylic acid to an ester and by the choice of nucleophile and reaction conditions. nih.gov Generally, the ring-opening can occur via nucleophilic attack at either the C2 or C3 position.

A study on the biotransformation of racemic 1-arylaziridine-2-carbonitriles yielded highly enantiopure S-1-arylaziridine-2-carboxamides and R-1-arylaziridine-2-carboxylic acids. The subsequent reaction of 1-phenylaziridine-2S-carboxamide with benzyl (B1604629) bromide demonstrated a highly regioselective and enantiospecific ring-opening, showcasing the synthetic potential of these reactions. researchgate.net

The outcome of nucleophilic ring-opening reactions is critically dependent on both regioselectivity (attack at C2 vs. C3) and stereoselectivity (inversion or retention of configuration). These factors are intricately linked to the nature of the substituents on the aziridine ring, the incoming nucleophile, and the use of catalysts. libretexts.orgru.nl

In many instances, the reaction proceeds via a standard SN2 mechanism. For example, the reaction of an enantiomerically pure 3-phenylaziridine-2-carboxylic ester with nucleophiles such as 4-methoxybenzylthiol, indole, and acetic acid resulted in a clean SN2-type ring opening exclusively at the C3 position, leading to β-phenyl-substituted cysteine, tryptophan, and serine derivatives, respectively. beilstein-journals.orgresearchgate.net This high regioselectivity is attributed to the attack at the benzylic C3 position. researchgate.net Similarly, palladium-catalyzed ring-opening cross-coupling reactions of N-tosyl-2-phenylaziridine with phenylboronic acid can be directed to selectively attack the C2 position. libretexts.org

The stereospecificity is also highly controlled in many cases. The reaction of chiral aziridines often proceeds with a complete inversion of configuration at the center of attack, consistent with an SN2 pathway. clockss.org However, the stereochemical outcome can be influenced by the substrate, with electron-poor aromatic moieties on the aziridine ring favoring inversion, while electron-rich systems may yield mixtures. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Phenylaziridine-2-Carboxylic Acid Derivatives

| Aziridine Derivative | Nucleophile / Reagent | Position of Attack | Product Type | Reference |

| 1-Phenylaziridine-2S-carboxamide | Benzyl bromide | C2 and C3 (10.5:1 ratio) | α-bromo-β-aminopropanamide | researchgate.net |

| Methyl 3-phenylaziridine-2-carboxylate | 4-Methoxybenzylthiol | C3 | β-Phenyl-substituted cysteine derivative | researchgate.net |

| Methyl 3-phenylaziridine-2-carboxylate | Indole | C3 | β-Phenyl-substituted tryptophan derivative | researchgate.net |

| Methyl 3-phenylaziridine-2-carboxylate | Acetic acid | C3 | β-Phenyl-substituted serine derivative | researchgate.net |

| N-Tosyl-2-phenylaziridine | PhB(OH)₂ / Pd-NHC catalyst | C2 | β-Amino acid derivative | libretexts.org |

| N-Nosyl-2-alkylaziridines | Arylboronic acids / Pd catalyst | C3 | α-Alkyl-β-phenethylamine | libretexts.org |

| N-Boc-aziridine-2-carboxylate | [¹⁸F]Fluoride | C2 | α-[¹⁸F]Fluoro-β-alanine | ru.nl |

The choice of nucleophile is a determining factor in the regiochemical outcome of the ring-opening reaction. Heteroatom nucleophiles, such as thiols and indoles, have been shown to attack the C3 position of 3-phenylaziridine-2-carboxylates in a highly regioselective manner. nih.govresearchgate.net In contrast, carbon-based nucleophiles can sometimes lead to mixtures of regioisomers, although hydrolysis of the ester to the free carboxylic acid can improve regioselectivity towards C3 attack. nih.gov

Lewis acid catalysis plays a pivotal role in activating the aziridine ring towards nucleophilic attack. In the absence of an acid catalyst, ring-opening of aromatically substituted aziridine-2-carboxylic esters may not occur. ru.nl The use of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid enables a clean, regiospecific ring-opening at C3 with nucleophiles like benzenethiol (B1682325) and indole. ru.nl The Lewis acid coordinates to the aziridine nitrogen, increasing the electrophilicity of the ring carbons and facilitating the nucleophilic attack. Other Lewis acids, such as LiCl, can also be employed to activate the aziridine ring. msu.edu

Substituents on both the nitrogen and carbon atoms of the aziridine ring exert profound electronic and steric effects that govern the site selectivity of the ring-opening. ru.nl

N-Substituents: Electron-withdrawing groups (EWGs) on the aziridine nitrogen, such as tosyl (Ts), nosyl (Ns), or tert-butyloxycarbonyl (Boc), significantly activate the ring for nucleophilic attack compared to electron-donating or neutral groups like phenyl or alkyl. nih.govru.nl These activating groups enhance the electrophilicity of the ring carbons and can influence the regioselectivity. For instance, in the reductive ring-opening of aziridine-2-carboxylates with samarium diiodide, an N-tosyl group provides excellent selectivity for the formation of the β-amino ester, irrespective of other substituents. acs.org In contrast, an N-acetyl group can lead to moderate yields and the formation of side products. acs.org The N-phenyl group, being less activating than a sulfonyl group, often requires Lewis acid catalysis for efficient ring-opening. ru.nl

C-Substituents: The presence of a phenyl group at the C3 position, as in derivatives of 3-phenylaziridine-2-carboxylic acid, strongly directs nucleophilic attack to this benzylic position. researchgate.net This is due to the stabilization of the partial positive charge that develops at the benzylic carbon during an SN2-like transition state. The electronic nature of this phenyl ring also matters; an electron-donating p-methoxy group can increase reactivity, while an electron-withdrawing p-nitro group decreases it. ru.nlnih.gov

The initial ring-opening product of this compound can be trapped in situ to undergo subsequent transformations, leading to the formation of more complex structures in a single operational step. These tandem or cascade sequences are highly efficient.

One example involves the ring-opening of 1-phenylaziridine-2S-carboxamide with benzyl bromide, which yields a mixture of α- and β-bromo amides. Further treatment of this mixture with an N-nucleophile like an amine or azide (B81097) leads to the formation of α-substituted-β-[(benzyl)phenylamino]propanamides. This second step is believed to proceed through a transient aziridinium (B1262131) intermediate, which is then opened by the second nucleophile. researchgate.net

Another powerful strategy is the nickel-catalyzed C-H coupling of benzamides with aziridines, which initiates a C-H alkylation followed by an intramolecular amidation cascade. This process results in the formation of functionalized 3,4-dihydroisoquinolinones, demonstrating a sophisticated use of aziridine ring-opening within a cascade reaction. clockss.org Similarly, chiral N-tosylaziridines can undergo a tandem ring-opening/closing reaction with propargyl alcohols to furnish 3,4-dihydro-2H-1,4-oxazines. derpharmachemica.com

Regioselectivity and Stereoselectivity in Aziridine Ring Opening

Electrophilic Transformations of the Aziridine Nitrogen

While the aziridine ring is most commonly attacked by nucleophiles, the nitrogen atom itself can interact with electrophiles. In this compound, the nitrogen lone pair is partially delocalized into the phenyl ring, reducing its basicity and nucleophilicity compared to N-alkyl aziridines. Consequently, direct electrophilic attack on the nitrogen (e.g., alkylation or acylation) is less common.

However, the primary electrophilic transformation involves the coordination of the nitrogen lone pair to a Lewis acid. researchgate.netacs.org Reagents like boron trifluoride etherate (BF₃·Et₂O) or borane (B79455) (BH₃) act as potent electrophiles that complex with the aziridine nitrogen. researchgate.netresearchgate.net This complexation activates the aziridine ring, making the C2 and C3 carbons significantly more electrophilic and susceptible to ring-opening by even weak nucleophiles. researchgate.netru.nl This Lewis acid-promoted activation is a critical step that precedes many of the nucleophilic ring-opening reactions discussed previously. For instance, the reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of BF₃·Et₂O treats the aziridine as a masked 1,3-dipole, leading to substituted pyrrolidines through a formal [3+2] cycloaddition process initiated by electrophilic activation. researchgate.net

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound offers another site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, and acid chlorides using standard organic transformations. masterorganicchemistry.comlibretexts.org These reactions are generally performed under conditions that preserve the strained aziridine ring.

The conversion to esters, typically methyl or ethyl esters, is common and is often achieved through Fischer esterification using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Amide derivatives can be synthesized from the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the acid for reaction with an amine. academie-sciences.fr

A particularly interesting reaction involves the treatment of aziridine-2-carboxylic acids with oxalyl chloride. The outcome is highly dependent on the substituents of the aziridine. Depending on the substrate, this reaction can lead to a ring expansion to form β-lactams, or the formation of morpholin-2,3,5-triones or cyclic N-carboxyanhydrides. msu.edu This transformation highlights the intricate reactivity where both the carboxylic acid and the aziridine ring participate. The reaction is believed to proceed through an intermediate acid chloride, which can then undergo intramolecular cyclization pathways dictated by the substitution pattern. msu.edu For example, treatment with a Vilsmeier reagent can divert all substrates towards the formation of β-lactams. msu.edu

Table 2: Transformations of the Carboxylic Acid Group in Aziridine-2-Carboxylic Acids

| Starting Material | Reagent(s) | Product Type | Comments | Reference |

| Aziridine-2-carboxylic acid | Oxalyl chloride | β-Lactam | Ring expansion; outcome is substrate-dependent | msu.edu |

| Aziridine-2-carboxylic acid | Oxalyl chloride | Morpholin-2,3,5-trione | Product depends on substrate structure | msu.edu |

| Aziridine-2-carboxylic acid | Oxalyl chloride | N-Carboxyanhydride (NCA) | Product depends on substrate structure | msu.edu |

| Aziridine-2-carboxylic acid | Vilsmeier reagent | β-Lactam | Diverts reaction selectively to ring expansion | msu.edu |

| N-Cbz-aziridine-2-carboxamide | Boc-anhydride, DMAP, then Amine | Substituted aziridine-2-carboxamide | Activation of amide for further amidation | academie-sciences.fr |

| Carboxylic acid | Alcohol, H⁺ catalyst | Ester | Fischer Esterification | masterorganicchemistry.com |

| Carboxylic acid | Amine, DCC/EDC | Amide | Standard peptide coupling | academie-sciences.fr |

Esterification, Amidation, and Decarboxylation Pathways

The carboxylic acid moiety of this compound allows for a range of classical transformations, including esterification and amidation, which proceed through nucleophilic acyl substitution. These reactions are fundamental in modifying the properties of the molecule and for creating derivatives for further synthetic applications. libretexts.orgsaskoer.ca

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. libretexts.orgsketchy.com The process is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org

Amidation: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond under milder conditions. sketchy.comresearchgate.net The reaction begins with the activation of the carboxyl group by the coupling agent, forming a highly reactive intermediate that is then attacked by the amine nucleophile. researchgate.net

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. organic-chemistry.org For many carboxylic acids, this process requires significant heat. sketchy.com The presence of a β-carbonyl group can facilitate decarboxylation, though this is not inherent to the structure of this compound itself. sketchy.com Specific methodologies, such as photoredox catalysis, have been developed for the decarboxylation of various carboxylic acids under milder conditions. organic-chemistry.org

Table 1: Summary of Functional Group Transformations of this compound

| Reaction Type | Reagents & Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst, Heat | Ester |

| Amidation | Amine, DCC or Heat | Amide |

| Decarboxylation | Heat or specialized catalysts | Phenylaziridine |

Ring Expansion Reactions to Larger Heterocycles (e.g., Beta-Lactams, Morpholinones)

The strained three-membered aziridine ring of this compound and its derivatives is prone to ring-opening and subsequent rearrangement, leading to the formation of larger, more stable heterocyclic systems. These ring expansion reactions are of significant interest for the synthesis of valuable scaffolds like β-lactams and morpholinones.

Beta-Lactam Synthesis: β-Lactams, characterized by a four-membered azetidin-2-one (B1220530) ring, are a core structural motif in many important antibiotics. nih.gov The synthesis of β-lactams can be achieved through various methods, including the [2+2] cycloaddition of ketenes and imines. organic-chemistry.org While not a direct ring expansion of the parent carboxylic acid, derivatives of this compound can be envisioned as precursors in multi-step sequences leading to β-lactam formation. For instance, ring-opening of the aziridine could be followed by intramolecular cyclization to form the β-lactam ring.

Morpholinone Synthesis: Research has shown that N-phenyl aziridine-2-carboxylates can undergo ring expansion to form imidazolidin-2-ones when reacted with alkyl isocyanates in the absence of a catalyst. dokumen.pub This transformation highlights the reactivity of the aziridine ring towards insertion of a one-atom component. While this specific example leads to imidazolidinones, analogous strategies could potentially be developed for the synthesis of morpholinones, which are six-membered heterocyclic rings containing both nitrogen and oxygen atoms.

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound can participate in cycloaddition reactions, acting as three-atom synthons for the construction of five-membered rings. This reactivity stems from the ability of the aziridine ring to open and form a 1,3-dipole, which can then react with various dipolarophiles.

The formal [3+2] cycloaddition of aziridines with alkenes is a powerful method for the synthesis of pyrrolidines, a common structural motif in natural products and pharmaceuticals. researchgate.netorganic-chemistry.org In these reactions, the aziridine, often activated by an N-sulfonyl or other electron-withdrawing group, behaves as a 1,3-dipole equivalent upon ring opening. researchgate.netresearchgate.net

This process is typically mediated by a Lewis acid, which facilitates the cleavage of a C-N bond in the aziridine ring to generate a zwitterionic intermediate. researchgate.net This intermediate then undergoes cycloaddition with an alkene to furnish the pyrrolidine (B122466) ring. researchgate.net Research has demonstrated that N-tosyl-2-phenylaziridine can react with various alkenes in the presence of BF₃·OEt₂ to produce substituted pyrrolidines. researchgate.net The reaction proceeds via a stepwise mechanism involving the formation of a carbocationic intermediate. researchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Aziridine Derivative | Dipolarophile | Catalyst/Conditions | Product |

| N-Tosyl-2-phenylaziridine | Methylenecycloalkenes | BF₃·OEt₂ | Spiropyrrolidines |

| N-Sulfonyl aziridines | Alkenes | Lewis Acid | 1-Azaspiro[4.n]alkanes |

| N-Acylaziridines | Alkenes | Ti-catalyst | Pyrrolidines organic-chemistry.org |

The reactivity of aziridines as 1,3-dipole precursors extends to their cycloaddition with heterocumulenes, such as isocyanates. For instance, N-phenyl aziridine-2-carboxylates have been shown to react with alkyl isocyanates to yield imidazolidin-2-ones through a ring expansion mechanism. dokumen.pub In contrast, reactions with aryl isocyanates can lead to the formation of oxazolidin-2-imines. dokumen.pub These reactions showcase the versatility of aziridines in constructing a variety of five-membered heterocyclic systems.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound and its derivatives, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. nih.govcsic.es

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. acs.org While direct cross-coupling involving the C-N bonds of the aziridine ring can be challenging, the carboxylic acid functionality provides a handle for various transformations.

Decarboxylative Cross-Coupling: Carboxylic acids have emerged as valuable coupling partners in transition metal-catalyzed reactions that proceed via decarboxylation. nih.gov This strategy allows for the formation of new C-C bonds by coupling the alkyl or aryl group of the carboxylic acid with a suitable partner. Nickel/photoredox dual catalysis has been successfully employed for the cross-coupling of aliphatic carboxylic acids with aryl halides. nih.gov This approach involves the single-electron oxidative decarboxylation of the carboxylic acid to generate a carbon-centered radical, which then engages in the cross-coupling cycle. nih.gov

C-B Bond Formation: The formation of carbon-boron bonds is of great importance due to the utility of organoboron compounds in Suzuki-Miyaura cross-coupling and other transformations. While direct C-B bond formation from the carboxylic acid of this compound is not a standard transformation, multi-step sequences involving the conversion of the carboxylic acid to a halide or other suitable functional group could enable subsequent borylation reactions catalyzed by transition metals.

C-P Bond Formation: Transition metal-catalyzed C-P bond formation is a key method for the synthesis of organophosphorus compounds. researchgate.net Similar to C-B bond formation, this would likely involve the conversion of the carboxylic acid moiety to a group more amenable to known cross-coupling protocols.

Mechanistic Aspects of Metal-Catalyzed Ring Opening

The ring-opening of aziridines, driven by the release of significant ring strain of approximately 27 kcal/mol, is a synthetically valuable transformation. acs.orgresearchgate.net The mechanism of this process, particularly when catalyzed by metals, is intricate and highly dependent on the nature of the metal catalyst, the ligands, and the substrates involved. mdpi.comresearchgate.net Metal-catalyzed reactions can be broadly categorized into those involving Lewis acids and those utilizing transition metal complexes.

Lewis Acid Catalysis

Lewis acids play a crucial role in activating the aziridine ring towards nucleophilic attack. iitk.ac.in The catalytic cycle is generally initiated by the coordination of the Lewis acid to the nitrogen atom of the aziridine ring. This coordination enhances the electrophilicity of the ring carbons and facilitates the formation of a highly reactive aziridinium ion intermediate. researchgate.netbioorg.org

Computational studies on the ring-opening of related cyclic ethers, like epoxides, support this model. They show that Lewis acids enhance reactivity by reducing the steric (Pauli) repulsion between the filled orbitals of the ring and the incoming nucleophile. nih.gov The Lewis acid effectively polarizes the electron density of the ring, drawing it away from the site of nucleophilic attack. nih.gov

| Catalyst | Isocyanate | Product | Yield (%) | Reference |

| MgBr₂·Et₂O | Phenyl isocyanate | Imidazolidin-2-one derivative | 89 | bioorg.org |

| MgBr₂·Et₂O | Benzyl isocyanate | Imidazolidin-2-one derivative | - | bioorg.org |

| MgBr₂·Et₂O | Tosyl isocyanate | Imidazolidin-2-one derivative | - | bioorg.org |

| TMSCl | Phenyl isocyanate | Imidazolidin-2-one derivative | - | bioorg.org |

Transition Metal Catalysis

Transition metal catalysts offer diverse mechanistic pathways for aziridine ring-opening, enabling a wide range of C-C and C-heteroatom bond formations. mdpi.com The specific mechanism is highly dependent on the metal (e.g., Palladium, Nickel, Iron) and the associated ligands.

Palladium-Catalyzed Reactions: Palladium catalysts, particularly in combination with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are effective for the regioselective ring-opening of 2-arylaziridines. acs.org The generally accepted mechanism for these cross-coupling reactions involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-N bond of the aziridine ring. The regioselectivity of this step is crucial and can be controlled by the choice of ligand. acs.org

Transmetalation: The resulting palladacycle intermediate reacts with a coupling partner, such as an organoboronic acid, in a transmetalation step. acs.org

Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the Pd(0) catalyst. acs.org

Computational studies have been instrumental in elucidating this catalytic cycle. They have confirmed that interactions between the Pd catalyst and the aziridine substrate are key to determining the regioselectivity of the ring-opening. acs.org In some systems, a synergistic effect between palladium and a Lewis acid co-catalyst has been proposed to facilitate the transformation. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysis provides an alternative pathway, particularly for C-H coupling reactions with aziridines. osaka-u.ac.jp A proposed mechanism for the coupling of benzamides with aziridines involves:

Chelation and C-H Cleavage: The reaction begins with the chelation of the benzamide (B126) substrate to the Ni(II) complex, followed by a reversible C-H cleavage to generate a nickellacycle intermediate. mdpi.comosaka-u.ac.jp

Coordination and Ring-Opening: The aziridine nitrogen atom then coordinates to the nickel center. This coordination elongates the C-N bond, promoting a C-C coupling through an Sₙ2-type nucleophilic ring-opening process. mdpi.comosaka-u.ac.jp Mechanistic studies, including the analysis of reactions with chiral aziridines, show an inversion of configuration at the carbon center, which is consistent with an Sₙ2 pathway. osaka-u.ac.jp

Iron-Catalyzed Reactions: Iron catalysts offer a cost-effective and environmentally benign option. In the Fe(III)-catalyzed cycloaddition of phenyl aziridine with phenyl isoselenocyanate, computational studies suggest a mechanism where the Lewis-acidic iron center activates the electrophilicity of the heterocumulene. researchgate.net The preferential cleavage of the substituted C-N bond in the aziridine occurs via an intramolecular attack by the selenide (B1212193) nucleophile in a concerted, asynchronous fashion, which accounts for the high regioselectivity observed. researchgate.net

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

| Pd/NHC | Cross-coupling with arylboronic acids | Oxidative addition of Pd(0) to C2-N bond, stereospecific. | acs.org |

| Pd/PR₃ | Cross-coupling with diboron (B99234) reagents | Oxidative addition of Pd(0) to C3-N bond, stereo-invertive. | acs.org |

| Ni(II)/ligand | C-H coupling with benzamides | Formation of a nickellacycle intermediate; Sₙ2-type ring opening. | mdpi.comosaka-u.ac.jp |

| Fe(III) | Cycloaddition with isoselenocyanates | Lewis acid activation; concerted, asynchronous intramolecular ring-opening. | researchgate.net |

| Rh(II) | Ring expansion with N-sulfonyl-1,2,3-triazoles | Synthesis of dehydropiperazines. | mdpi.com |

The mechanistic diversity of metal-catalyzed ring-opening reactions of this compound and its derivatives allows for the synthesis of a wide array of complex nitrogen-containing molecules. The choice of metal, ligands, and reaction conditions enables precise control over the regioselectivity and stereochemistry of the transformation. acs.orgmdpi.com

Applications in Advanced Organic Synthesis

1-Phenylaziridine-2-carboxylic Acid as a Chiral Synthon and Building Block

This compound serves as a versatile chiral synthon, a building block that contains a stereogenic center and can be incorporated into a larger molecule to transfer that chirality. beilstein-journals.orgnih.gov Its utility stems from the high degree of stereocontrol that can be achieved in reactions involving the aziridine (B145994) ring. The phenyl group on the nitrogen atom influences the ring's reactivity and stability, while the carboxylic acid moiety provides a handle for further chemical manipulation. ru.nluea.ac.uk The rigid aziridine framework is resistant to epimerization, a significant advantage over other chiral building blocks like Garner's aldehyde. nih.gov This stability ensures the preservation of stereochemical integrity throughout multi-step synthetic sequences.

The enantioselective synthesis of non-proteinogenic amino acids is a critical area of research due to their importance in medicinal chemistry and drug discovery. pressbooks.puborganic-chemistry.orgrsc.org this compound and its esters are key intermediates in the asymmetric synthesis of various substituted α- and β-amino acids. nih.govnih.gov

The primary strategy involves the regioselective and stereoselective nucleophilic opening of the aziridine ring. The reaction proceeds via a clean SN2-type mechanism, where a nucleophile attacks one of the ring carbons, leading to the formation of a new carbon-nucleophile bond with inversion of stereochemistry. For instance, enantiomerically pure 3-phenylaziridine-2-carboxylic esters can be treated with nucleophiles such as indole, thiols, and acetic acid to produce β-phenyl-substituted tryptophan, cysteine, and serine derivatives, respectively. nih.govarizona.edu This approach provides a general pathway to a wide variety of novel β-substituted amino acids. nih.gov

Furthermore, these tailored amino acids are instrumental in constructing peptidomimetics, which are molecules that mimic the structure and function of peptides. univ-rennes.fr By incorporating amino acids derived from this compound, researchers can create conformationally constrained peptide analogues. arizona.edu For example, β-phenyl-substituted cysteine, synthesized from a phenylaziridine precursor, has been used to create constrained β-turn dipeptide mimetics that were incorporated into Leu-enkephalin analogues. arizona.edu Additionally, aziridine-containing peptides themselves can be synthesized and used for site-selective modifications with various nucleophiles to create complex glycopeptides and other tagged biomolecules. nih.gov

Table 1: Examples of Substituted Amino Acids Synthesized from Phenylaziridine-2-carboxylic Acid Derivatives

| Phenylaziridine Derivative | Nucleophile | Synthesized Amino Acid Derivative | Reference(s) |

| 3-Phenylaziridine-2-carboxylic ester | Indole | β-Phenyl-substituted Tryptophan | nih.govarizona.edu |

| 3-Phenylaziridine-2-carboxylic ester | 4-Methoxybenzylthiol | β-Phenyl-substituted Cysteine | nih.govarizona.edu |

| 3-Phenylaziridine-2-carboxylic ester | Acetic Acid | β-Phenyl-substituted Serine | nih.govarizona.edu |

| 1-Phenylaziridine-2S-carboxamide | Benzyl (B1604629) bromide, then Amines/Azides | S-α-substituted-β-[(benzyl)phenylamino]propanamides | nih.gov |

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. frontiersin.orgnih.gov this compound and its derivatives are excellent precursors for the synthesis of a variety of these complex structures. The strain energy of the aziridine ring facilitates ring-opening and ring-expansion reactions, providing access to larger, more complex heterocyclic systems.

A prominent application is in [3+2] cycloaddition reactions. researchgate.net The aziridine can function as a masked azomethine ylide, a 1,3-dipole that reacts with various dipolarophiles (like alkenes or alkynes) to form five-membered rings. For example, N-tosyl-2-phenylaziridine reacts with alkenes in the presence of a Lewis acid to produce substituted pyrrolidines. researchgate.net Similarly, phenyl aziridines undergo efficient 1,3-dipolar cycloaddition with olefins to yield pyrrolidine (B122466) derivatives with high regioselectivity. researchgate.net These reactions can be highly stereoselective, allowing for the construction of enantiomerically enriched heterocyclic products. researchgate.netst-andrews.ac.uk

Ring-opening reactions followed by intramolecular cyclization are another powerful strategy. frontiersin.org The regioselectivity of the initial ring-opening can be controlled, leading to the formation of different heterocyclic systems, such as imidazolidines and imidazolidinones from the reaction of aziridines with imines and isocyanates, respectively. frontiersin.org

Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized from Phenylaziridine Derivatives

| Phenylaziridine Derivative | Reagent(s) | Heterocyclic Product | Reaction Type | Reference(s) |

| N-Tosyl-2-phenylaziridine | Alkenes, BF₃·Et₂O | Substituted Pyrrolidines | [3+2] Cycloaddition | researchgate.net |

| Phenyl aziridines | Olefins, Sc(OTf)₃ | Pyrrolidine derivatives | [3+2] Cycloaddition | researchgate.net |

| cis-N-Benzyl-2-benzoyl-3-phenylaziridine | Allenes | Functionalized Pyrroles | Formal [3+2] Cycloaddition | researchgate.net |

| Aziridines | Imines or Isocyanates, Copper catalyst | Imidazolidines or Imidazolidinones | Ring Transformation | frontiersin.org |

The enantiopure nature and versatile reactivity of this compound and its derivatives make them valuable starting materials in the total synthesis of complex natural products. beilstein-journals.orgnih.gov Their ability to introduce nitrogen functionality and stereocenters with high control is crucial for building the intricate architectures of these molecules.

Derivatives such as N-(1-phenylethyl)aziridine-2-carboxylates have been successfully employed in the synthesis of various alkaloids, sphingoids, and ceramides. nih.gov The aziridine framework serves as a three-carbon chiron, providing a reliable source of chirality that is carried through to the final natural product target. For example, these chirons have proven effective in alternative synthetic approaches to natural products, demonstrating their efficiency and strategic value. nih.gov The application of radical-based cross-coupling reactions with α-substituted carboxylic acids, including those derived from amino acids, has further streamlined the synthesis of various natural product classes. nih.gov

Derivatized Forms of this compound in Synthesis

To broaden the synthetic utility of the this compound scaffold, various derivatized forms are commonly prepared and used. numberanalytics.comyoutube.com These derivatives often exhibit altered reactivity, allowing for transformations that are not possible with the parent carboxylic acid.

The most common derivatives include esters, amides, aldehydes, and alcohols. beilstein-journals.orgnih.govnumberanalytics.com

Esters , such as methyl or ethyl esters, are frequently used as the carboxylic acid group is protected, preventing unwanted side reactions and allowing for transformations at other parts of the molecule. ru.nl They are the typical substrates for nucleophilic ring-opening reactions. nih.gov

Aziridine-2-carbaldehydes are highly valuable intermediates, analogous to α-amino aldehydes. They are particularly useful for carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to elongate the carbon chain at the C2 position. A key advantage is their resistance to racemization compared to other chiral α-aminoaldehydes. nih.gov

Aziridine-2-methanols , typically prepared by the reduction of the corresponding esters or acids, provide a hydroxyl group for further functionalization, such as oxidation or conversion to a leaving group. beilstein-journals.orgnih.gov

Amides can be synthesized from the carboxylic acid and are important for creating peptidomimetic structures and can also participate in ring-opening reactions. nih.gov

These derivatized forms significantly expand the synthetic playbook, enabling chemists to use the chiral aziridine scaffold in a wider array of complex synthetic challenges. beilstein-journals.orgnih.gov

Table 3: Key Derivatized Forms and Their Synthetic Applications

| Derivative | Method of Preparation | Key Synthetic Applications | Reference(s) |

| Aziridine-2-carboxylate (B8329488) Esters | Esterification of the carboxylic acid | Nucleophilic ring-opening; Precursor to other derivatives | nih.govru.nl |

| Aziridine-2-carbaldehydes | Oxidation of aziridine-2-methanols or reduction of esters | C-C bond formation (e.g., Wittig, aldol reactions) | nih.gov |

| Aziridine-2-methanols | Reduction of aziridine-2-carboxylate esters (e.g., with LiAlH₄) | Further functionalization via the hydroxyl group | beilstein-journals.orgnih.gov |

| Aziridine-2-carboxamides | Amidation of the carboxylic acid | Synthesis of peptidomimetics; Ring-opening reactions | nih.gov |

Advanced Structural and Conformational Investigations

Elucidation of Absolute Configuration and Stereochemical Purity

The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral centers (C2 and C3) of the aziridine (B145994) ring is fundamental to understanding its chemical behavior and biological interactions. For derivatives of 1-phenylaziridine-2-carboxylic acid, a powerful and commonly employed strategy involves the combination of experimental spectroscopic techniques with theoretical calculations.

A primary method for assigning the absolute configuration of the aziridine ring is the use of circular dichroism (CD) spectroscopy. nih.govresearchgate.net This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. However, interpreting the spectrum to assign a specific configuration (e.g., 2R,3R or 2S,3S) can be ambiguous without a reference. To overcome this, experimental CD data is compared with quantum chemical CD calculations. nih.govresearchgate.net By calculating the theoretical CD spectrum for a known configuration (e.g., 2S,3S), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized compound. nih.govresearchgate.net

The stereochemical purity, often expressed as enantiomeric excess (ee), is typically quantified using chiral high-performance liquid chromatography (HPLC). epo.org This chromatographic technique uses a chiral stationary phase to separate enantiomers, allowing for the determination of their relative amounts in a mixture. In synthetic routes starting from chiral precursors, such as the synthesis of aziridine esters from optically active oxirane-2-carboxylates, the enantiomeric purity of the final product is often shown to be comparable to that of the starting material. ru.nl

Table 1: Methods for Stereochemical Analysis of this compound Derivatives

| Technique | Application | Key Findings | References |

|---|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Assignment of absolute configuration of the aziridine ring. | Used in combination with quantum chemical calculations to provide unambiguous stereochemical assignment. | nih.gov, researchgate.net |

| Quantum Chemical Calculations | Theoretical prediction of CD spectra for known configurations. | Provides the reference standard against which experimental CD spectra are compared. | nih.govresearchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of stereochemical purity and enantiomeric excess. | Allows for the quantitative analysis of enantiomeric composition. | epo.org |

| X-ray Crystallography | Determination of solid-state structure and relative stereochemistry. | Provides definitive proof of molecular structure for crystalline samples. | ru.nl |

Conformational Analysis in Solution and Solid State

The spatial arrangement of the substituents on the aziridine ring, particularly the relative orientation of the N-phenyl and C2-carboxylic acid groups, defines the molecule's conformation. These conformations can differ between the solid state and solution and are investigated using a combination of spectroscopic and computational methods.

In the solid state, single-crystal X-ray diffraction provides the most definitive conformational information, revealing precise bond lengths, bond angles, and the puckering of the aziridine ring. researchgate.net These studies on related molecules show that intramolecular forces, such as hydrogen bonding, can significantly influence the preferred conformation. researchgate.net

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis. Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity between protons, which helps determine the relative stereochemistry of substituents, for instance, a trans relationship between a substituent on the nitrogen and a group at another ring position. nih.gov

Computational methods, especially Density Functional Theory (DFT), are used to complement experimental data. nih.gov DFT calculations can map the potential energy surface of the molecule, identifying low-energy (stable) conformations and the energy barriers between them. nih.gov This theoretical approach is also used to predict NMR parameters, which can then be compared to experimental spectra to validate the proposed conformational models. nih.gov The non-planar nature of the three-membered ring is often described using generalized ring-puckering coordinates, a theoretical framework that quantifies the deviation from a mean plane. smu.edu

Dynamics of Nitrogen Inversion and Ring Puckering

The aziridine ring is not static; it undergoes dynamic processes, primarily nitrogen inversion and, to a lesser extent, ring puckering. Nitrogen inversion refers to the pyramidal inversion of the nitrogen atom and its substituent, a process analogous to an umbrella turning inside out. This dynamic equilibrium interconverts two invertomers.

The energy barrier to this inversion is a critical parameter that dictates the configurational stability of the nitrogen center. For N-substituted aziridines, this barrier can be determined experimentally using dynamic NMR (DNMR) spectroscopy, which measures the temperature at which the signals for the two distinct invertomers coalesce. researchgate.net Theoretically, the inversion barrier is calculated using computational methods like DFT. researchgate.net Studies on N-phenylaziridine have shown that the presence of the phenyl group significantly lowers the inversion barrier compared to alkyl substituents due to stabilization of the planar transition state through conjugation. researchgate.net The dynamics of nitrogen inversion are crucial in stereoselective reactions, as the relative stability of invertomers can influence the direction of approach of a reagent. acs.org For example, the high barrier to N-inversion in some lithiated aziridine intermediates is credited with their configurational stability at low temperatures. uniba.itresearchgate.net

Table 2: Calculated N-Inversion Energy Barriers for N-Substituted Aziridines

| N-Substituent (R in N-R-aziridine) | Inversion Energy (kcal/mol) | Method |

|---|---|---|

| CHMePh | 17.06 | B3LYP/6-31+ |

| Me | 16.97 | B3LYP/6-31+ |

| H | 16.64 | B3LYP/6-31+ |

| Ph | 8.91 | B3LYP/6-31+ |

| COPh | 5.75 | B3LYP/6-31+ |

Data sourced from a computational study by Jarid and co-workers. researchgate.net

Spectroscopic Techniques for Mechanistic Intermediates (excluding routine identification)

Understanding reaction mechanisms often requires the detection and characterization of transient intermediates that are not stable enough to be isolated. Advanced spectroscopic techniques are employed to study these short-lived species in situ.

Low-temperature NMR spectroscopy is a valuable tool for observing reactive intermediates. By cooling a reaction mixture to temperatures as low as -40 °C or below, the lifetime of an intermediate can be extended sufficiently to allow for its detection and structural characterization by NMR, as demonstrated in the identification of diastereomeric aziridine intermediates formed during a reaction. mdpi.com

For even more reactive species, such as organometallic intermediates, in situ Fourier-transform infrared (FT-IR) spectroscopy is highly effective. This technique can monitor changes in vibrational frequencies in real-time, providing insight into bonding changes as a reaction progresses. In studies on the lithiation of related nitrogen heterocycles, in situ FT-IR has been used to probe the structure of the transient lithiated species. researchgate.netresearchgate.net These experimental observations, when combined with DFT calculations, provide a powerful approach to rationalizing the behavior and stability of mechanistic intermediates. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 1 Phenylaziridine 2 Carboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are a cornerstone for elucidating the electronic structure and stability of 1-phenylaziridine-2-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its properties.

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,2p)), are utilized to optimize the molecular geometry and calculate harmonic vibrational frequencies. These calculations provide a detailed picture of the molecule's three-dimensional structure, bond lengths, and bond angles. The distribution of electron density and charges on individual atoms can also be determined, which is crucial for identifying reactive sites within the molecule. For instance, the negative charge is often localized on the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character.

The total energy, energy of formation, and heat of formation are key thermodynamic parameters that can be calculated to assess the stability of the molecule. By comparing the energies of different isomers or conformers, the most stable structures can be identified. These computational methods have been successfully applied to study related molecules, such as 1,8-naphthalimide (B145957) derivatives with non-protein amino acids, providing results that align well with experimental data. The stability of aziridine (B145994) rings can be influenced by substituents, with electron-withdrawing groups on the nitrogen atom potentially reducing the activation energy for ring-opening reactions.

The electronic structure of similar molecules, like 1-phenylbenzazepines, has been analyzed using quantum chemical methods to establish relationships with their biological activity, demonstrating the predictive power of these computational techniques.

Table 1: Calculated Properties of this compound Derivatives from Quantum Chemical Calculations

| Calculated Property | Method/Basis Set | Significance |

| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Provides the most stable 3D structure. |

| Charge Distribution | DFT | Identifies nucleophilic and electrophilic centers. |

| Total Energy | DFT/ab initio | Indicates overall molecular stability. |

| Heat of Formation | DFT | Thermodynamic measure of stability. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of reactions involving this compound, including the identification of transition states. These studies offer a molecular-level understanding of how reactions proceed, which is critical for predicting outcomes and designing new synthetic routes.

The ring-opening of aziridines is a common reaction pathway, and computational studies can elucidate the nature of this process. For example, in the reaction of aziridines with iminium salts, DFT calculations have shown that the reaction can proceed through an aziridinium (B1262131) cation intermediate, with a calculated energy barrier for ring-opening of approximately 10.9 kcal/mol in a solvent like THF. This suggests a thermodynamically spontaneous process.

Computational studies on the palladium-catalyzed ring-opening cross-coupling of aziridines have revealed that the mechanism consists of several steps: oxidative addition (the regioselectivity- and stereospecificity-determining step), reaction with water, transmetalation (the rate-determining step), and reductive elimination. The transition states for these steps can be located and their energies calculated, providing a complete energy profile of the reaction.

Computational chemistry plays a crucial role in predicting the regioselectivity and stereoselectivity of reactions involving this compound. These predictions are vital for controlling the outcome of chemical syntheses.

Machine learning models combined with quantum mechanical descriptors have emerged as powerful tools for predicting regioselectivity. These models can achieve high accuracy in predicting the major product of a reaction by learning from datasets of known reactions. For cycloaddition reactions, computational modeling can trace the origin of regioselectivity by analyzing the transition states leading to different products. For instance, in the iron-catalyzed cycloaddition of phenyl aziridine, the excellent regioselectivity towards the 5-substituted product is explained by the activation of the heterocumulene by the Lewis-acidic iron center.

The stereoselectivity of reactions is often determined by subtle differences in the energies of competing transition states. Computational models can calculate these energy differences with high accuracy, allowing for the prediction of the dominant stereoisomer. In the palladium-catalyzed cross-coupling of 2-phenylaziridine, computational analysis of the transition states showed that the ring-opening proceeds in an SN2 fashion, leading to stereoinversion at the benzylic carbon.

The energy profiles of ring-opening and rearrangement reactions of this compound can be mapped out using computational methods, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For the ring-opening of aziridines, the energy barrier is a key parameter. In the case of N-acyl-2,2-dimethylaziridines, DFT calculations have been used to study the mechanism of their acid-catalyzed rearrangement to oxazolines, amidoalcohols, and allylamides. The calculations confirmed that the protonation occurs preferentially on the nitrogen atom and that the product distribution depends on the stability of the conformers and the nature of the cleaved N-C bond.

Computational studies on the carbonylation of aziridines to β-lactams have shown that the reaction is influenced by the substituents on the az

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized aziridines, such as 1-phenylaziridine-2-carboxylic acid, remains an area of intense research. mdpi.commdpi.com While classical methods like the Gabriel-Cromwell and aza-Darzens reactions are established, the focus is shifting towards methodologies that offer improved efficiency, stereocontrol, and sustainability. mdpi.comnih.gov

Recent advancements include non-aziridination approaches, which provide alternative pathways to these strained heterocycles. These methods include the cyclization of open-chain precursors and the rearrangement of other heterocyclic systems. mdpi.comnih.gov For instance, the base-promoted cyclization of β-substituted amino esters and the thermal Baldwin rearrangement of 4-isoxazolines present viable alternatives to traditional aziridination. mdpi.comnih.govnih.govacs.org Another promising, though less explored, route involves the addition of nucleophiles to the double bond of 2H-azirines. mdpi.com

The principles of green chemistry are increasingly being integrated into synthetic strategies. This includes the use of environmentally benign solvents like water, the development of recyclable catalysts, and the design of processes that minimize waste. researchgate.netresearchgate.net For example, the synthesis of aziridines has been achieved using catalysts designed for sustainability, such as manganese complexes that operate under mild conditions. mdpi.com The development of catalytic asymmetric methods remains a key goal, enabling the enantioselective synthesis of chiral aziridines, which are crucial for pharmaceutical applications. google.commsu.edu

Table 1: Comparison of Synthetic Approaches for Aziridine-2-carboxylic Acid Derivatives

| Synthetic Approach | Description | Advantages | Key Research Findings |

|---|---|---|---|

| Aza-Darzens Reaction | Condensation of an imine with an α-haloester enolate. google.com | Well-established, provides access to a range of derivatives. | Can be performed asymmetrically with high diastereomeric purity. google.com |

| Baldwin Rearrangement | Thermally induced ring contraction of 2,3-dihydroisoxazoles. nih.govacs.org | Overcomes limitations of some batch processes, good functional group tolerance. | Transfer to continuous flow improves yield, reaction time, and diastereoselectivity. nih.govacs.org |

| Gabriel-Cromwell Cyclization | Cyclization of halogenated substrates with amines. mdpi.comnih.gov | A classic and widely used method for aziridine (B145994) synthesis. | Applicable for creating libraries of aziridine derivatives for screening. mdpi.com |

| Addition to 2H-Azirines | Nucleophilic addition to the double bond of 2H-azirine-2-carboxylates. mdpi.comacs.org | Provides access to 3,3-disubstituted aziridines. acs.org | A developing area with potential for creating diverse structures. mdpi.com |

Exploration of New Reactivity Patterns and Unprecedented Transformations

The high ring strain of aziridines makes them susceptible to a variety of ring-opening and transformation reactions, providing access to a diverse array of functionalized amine compounds. mdpi.commdpi.com Research continues to uncover novel reactivity patterns beyond traditional nucleophilic ring-opening. nih.gov

One area of significant interest is the unprecedented cleavage of the carbon-carbon bond of the aziridine ring. rsc.orgrsc.org This transformation, which can be mediated by a base, allows for ring expansion to larger heterocycles like imidazolidin-4-ones, a transformation not easily achieved by other means. rsc.orgrsc.org Another novel transformation involves the regioselective fragmentation of aziridine-fused quinolin-2-ones, driven by the release of ring strain and the formation of an aromatic pyridine (B92270) ring. arabjchem.org

Aziridines, including 1-phenylaziridine-2-carboxylate derivatives, can also function as masked 1,3-dipoles. researchgate.net Depending on the substituents and reaction conditions, cleavage of a C-N or C-C bond can generate an azomethine ylide. acs.org These ylides can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen-containing heterocycles like pyrrolidines. researchgate.netacs.orgst-andrews.ac.uk The replacement of a benzoyl group with a carboxylate group at the C-2 position of the aziridine ring has been shown to favor the C-C bond cleavage needed for this type of cycloaddition. acs.org

The development of N-aziridinyl radicals as reactive intermediates represents a new frontier. acs.org Generated via reductive photoactivation, these radicals enable the transfer of an intact aziridine fragment to olefinic substrates, offering a novel disconnection in synthetic chemistry. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms